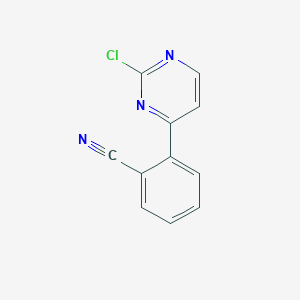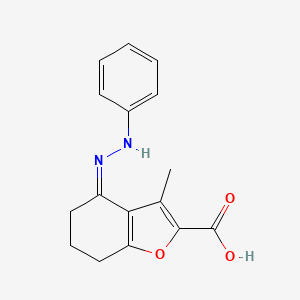
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid is a complex organic compound that belongs to the class of hydrazinylidene derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a tetrahydro ring and a phenylhydrazinylidene moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylhydrazinylidene moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazinylidene compounds, and substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene moiety can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
- 2-phenylhydrazinylidene derivatives
- Benzofuran derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the benzofuran ring with the phenylhydrazinylidene moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
(4Z)-3-methyl-4-(phenylhydrazinylidene)-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3/c1-10-14-12(18-17-11-6-3-2-4-7-11)8-5-9-13(14)21-15(10)16(19)20/h2-4,6-7,17H,5,8-9H2,1H3,(H,19,20)/b18-12- |
Clave InChI |
ZMYQNYAGZDYXTD-PDGQHHTCSA-N |
SMILES isomérico |
CC1=C(OC2=C1/C(=N\NC3=CC=CC=C3)/CCC2)C(=O)O |
SMILES canónico |
CC1=C(OC2=C1C(=NNC3=CC=CC=C3)CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B14095913.png)
![(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14095914.png)
![(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B14095922.png)
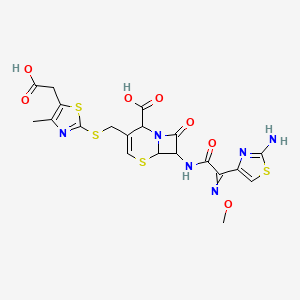
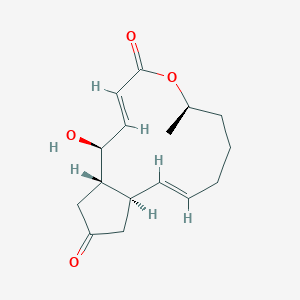
![[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane](/img/structure/B14095969.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)

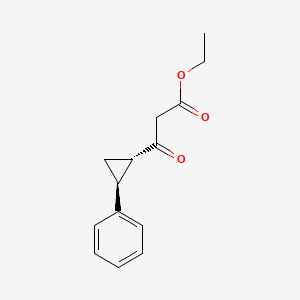
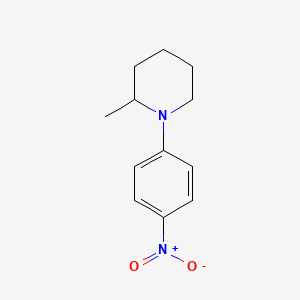
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095992.png)
![3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14095998.png)
![1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14096005.png)
